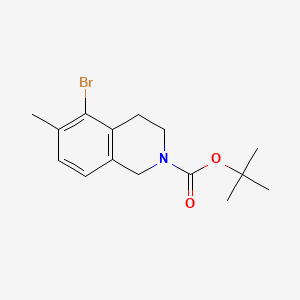
1,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C9H19N3O·HCl. It is a derivative of urea and piperidine, and it is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride typically involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea
- 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride
- 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea
Uniqueness
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a urea moiety with a piperidine ring makes it particularly useful in various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H20ClN3O |
|---|---|
Poids moléculaire |
221.73 g/mol |
Nom IUPAC |
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-10-9(13)12(3)8-4-6-11(2)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H |
Clé InChI |
XFCGGDQWVGLUQQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C1CCN(CC1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



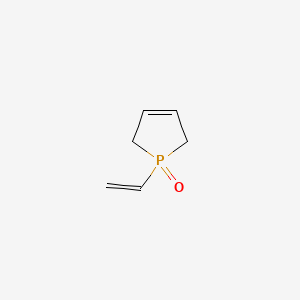
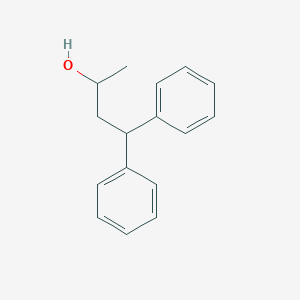

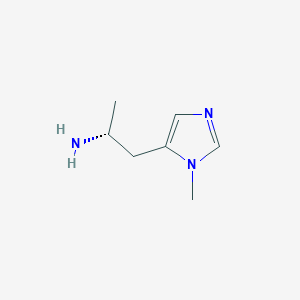
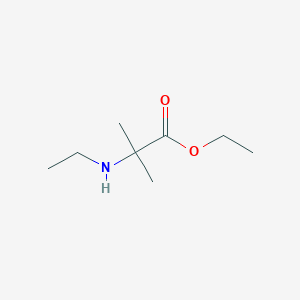


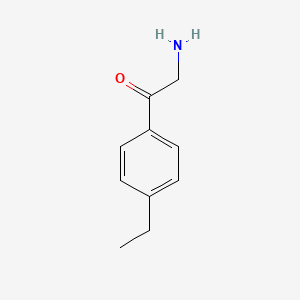
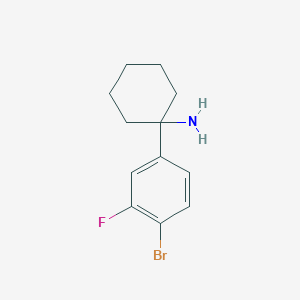
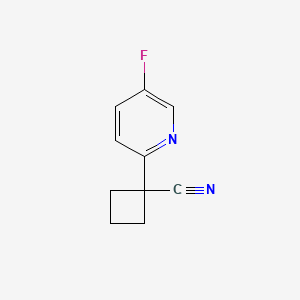
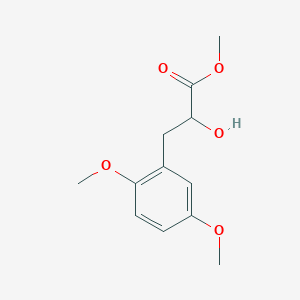
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
